molecular formula C20H21N3O B2609684 3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 902482-01-3

3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2609684
CAS No.: 902482-01-3
M. Wt: 319.408
InChI Key: DONAAFLJICBOGK-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves the condensation of 4-ethylbenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the quinazolinone core. The pyrrolidine ring is then introduced via nucleophilic substitution using pyrrolidine and a suitable base.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrrolidine ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.

    Medicine: It has been investigated for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one: Lacks the 4-ethylphenyl group, which can affect its biological activity and chemical properties.

    3-(4-methylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.

    3-(4-ethylphenyl)-2-(morpholin-1-yl)-3,4-dihydroquinazolin-4-one: Contains a morpholine ring instead of a pyrrolidine ring, which can alter its interaction with biological targets.

Uniqueness

The presence of the 4-ethylphenyl group and the pyrrolidine ring in 3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one contributes to its unique chemical and biological properties. These structural features can enhance its binding affinity to specific molecular targets and improve its overall biological activity.

Properties

IUPAC Name

3-(4-ethylphenyl)-2-pyrrolidin-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-2-15-9-11-16(12-10-15)23-19(24)17-7-3-4-8-18(17)21-20(23)22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONAAFLJICBOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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